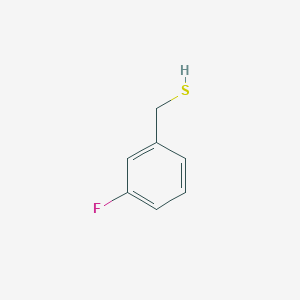

(3-Fluorophenyl)methanethiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-fluorophenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FS/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZGGJCLPBGARD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375756 | |

| Record name | (3-fluorophenyl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40096-23-9 | |

| Record name | (3-fluorophenyl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 40096-23-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Fluorophenyl)methanethiol for Researchers and Drug Development Professionals

(3-Fluorophenyl)methanethiol , also known as 3-fluorobenzyl mercaptan, is an organosulfur compound of interest to researchers in medicinal chemistry and drug development. Its unique properties, imparted by the presence of both a fluorine atom and a thiol group, make it a valuable building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and an exploration of its reactivity and potential applications.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 40096-23-9 | [1] |

| Molecular Formula | C₇H₇FS | [1] |

| Molecular Weight | 142.19 g/mol | [1] |

| Boiling Point | 177.5 °C at 760 mmHg | |

| Density | 1.13 g/cm³ | |

| Flash Point | 61.2 °C | |

| Refractive Index | 1.544 | |

| Melting Point | Not available | |

| Solubility | Not available |

Synthesis of this compound

This compound can be synthesized from readily available starting materials such as 3-fluorobenzyl chloride or 3-fluorobenzyl alcohol. The general synthetic approaches involve the introduction of a thiol group to the benzylic position.

Logical Synthesis Workflow

Experimental Protocols

Method A: From 3-Fluorobenzyl Chloride

This method involves the reaction of a benzyl halide with a hydrosulfide salt.

-

Reaction: The reaction of 3-fluorobenzyl chloride with an alkali metal hydrosulfide, such as sodium hydrosulfide (NaSH), is carried out in a suitable solvent system, which can be aqueous. To minimize the formation of the dibenzyl sulfide byproduct, the reaction temperature is initially maintained at a moderate level (e.g., ~50 °C) until a significant portion of the starting material is converted. The temperature can then be raised (e.g., to ~80 °C) to drive the reaction to completion. Maintaining a hydrogen sulfide atmosphere can also be beneficial.

-

Work-up and Purification: After the reaction is complete, the organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The crude product can then be purified by vacuum distillation.

Method B: From 3-Fluorobenzyl Alcohol via Thiourea

This method proceeds through an isothiouronium salt intermediate.

-

Step 1: Formation of the Isothiouronium Salt: 3-Fluorobenzyl alcohol is first converted to the corresponding benzyl halide (e.g., bromide or chloride) using an appropriate halogenating agent. The resulting 3-fluorobenzyl halide is then reacted with thiourea in a suitable solvent (e.g., ethanol) to form the S-(3-fluorobenzyl)isothiouronium salt.

-

Step 2: Hydrolysis of the Isothiouronium Salt: The isolated isothiouronium salt is then hydrolyzed under basic conditions (e.g., with aqueous sodium hydroxide) to yield this compound.

-

Work-up and Purification: The reaction mixture is acidified, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the product is purified by vacuum distillation.

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While specific spectra for this compound were not found in the search results, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons, and the thiol proton. The aromatic protons will appear as a complex multiplet in the range of δ 6.8-7.3 ppm, with splitting patterns influenced by the fluorine substituent. The methylene protons (CH₂) adjacent to the sulfur atom would likely appear as a doublet (due to coupling with the thiol proton) around δ 3.7 ppm. The thiol proton (SH) is expected to be a triplet (due to coupling with the methylene protons) and its chemical shift can vary but is typically found in the region of δ 1.5-2.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the benzylic carbon. The aromatic carbons will resonate in the region of δ 110-165 ppm, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant. The benzylic carbon (CH₂) would be expected to appear around δ 25-35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption peaks for this compound include:

-

S-H Stretch: A weak to medium intensity band around 2550-2600 cm⁻¹. This peak is characteristic of the thiol group.

-

C-H (sp³) Stretch: Bands just below 3000 cm⁻¹ corresponding to the methylene group.

-

C-H (sp²) Stretch: Bands just above 3000 cm⁻¹ corresponding to the aromatic C-H bonds.

-

C=C Aromatic Stretch: Several peaks in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong absorption band typically in the range of 1000-1300 cm⁻¹, characteristic of the carbon-fluorine bond.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 142, corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: Common fragmentation pathways for benzyl mercaptans involve the loss of the thiol group or cleavage of the benzyl-sulfur bond. Key expected fragments for this compound would include:

-

[M-SH]⁺: A fragment at m/z = 109, corresponding to the 3-fluorobenzyl cation.

-

[C₇H₆F]⁺: The tropylium ion analogue at m/z = 109.

-

Loss of H₂S: A peak corresponding to [M-H₂S]⁺.

-

Reactivity and Potential Applications

The reactivity of this compound is dictated by the interplay of the aromatic ring, the fluorine substituent, and the thiol group.

Reactivity of the Thiol Group

The thiol group is nucleophilic and can participate in a variety of reactions, including:

-

Alkylation: Reaction with alkyl halides to form thioethers.

-

Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, or sulfonic acids, depending on the oxidizing agent and reaction conditions.

-

Thiol-Ene and Thiol-Yne Reactions: The thiol group can undergo addition reactions with alkenes and alkynes, respectively, which are powerful methods for C-S bond formation.

The fluorine atom at the meta position will have an electron-withdrawing inductive effect, which can influence the acidity and nucleophilicity of the thiol group.

Role in Drug Development

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance various properties such as metabolic stability, binding affinity, and lipophilicity.[2] The presence of the fluorine atom in this compound makes it an attractive building block for the synthesis of novel drug candidates.

While specific biological activities or signaling pathway involvement for this compound have not been detailed in the available literature, fluorinated aromatic thiols and related structures are of interest in various therapeutic areas. For instance, compounds containing the N-(3-fluorophenyl) moiety have been investigated as selective Aurora kinase B inhibitors for cancer treatment and as motilin receptor agonists.

Logical Relationship of Properties and Applications

Safety Information

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of a reactive thiol group and a fluorine-substituted aromatic ring provides a platform for the synthesis of a wide range of novel molecules with potentially enhanced biological properties. Further research into its specific biological activities and the development of detailed and optimized synthetic protocols will undoubtedly expand its utility for researchers and scientists in the pharmaceutical industry.

References

An In-depth Technical Guide to the Synthesis of (3-Fluorophenyl)methanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for (3-fluorophenyl)methanethiol, a key intermediate in the development of various biologically active compounds. This document details established experimental protocols, presents quantitative data, and visualizes the reaction pathways to equip researchers and professionals in drug development and synthetic chemistry with the necessary information for its preparation.

Core Synthesis Pathways

The synthesis of this compound, also known as 3-fluorobenzyl mercaptan, is most effectively achieved through the nucleophilic substitution of a suitable leaving group on the benzylic carbon of a 3-fluorobenzyl derivative. The two primary and most practical laboratory-scale routes start from either 3-fluorobenzyl bromide or 3-fluorobenzaldehyde.

Pathway 1: From 3-Fluorobenzyl Bromide via an Isothiouronium Salt

This is a widely adopted and reliable two-step method. It begins with the reaction of 3-fluorobenzyl bromide with thiourea to form a stable, non-odorous S-(3-fluorobenzyl)isothiouronium bromide salt. This intermediate is then subjected to alkaline hydrolysis to yield the desired thiol. This pathway is often preferred as it avoids the direct handling of volatile and malodorous thiolating agents in the initial step.

Pathway 2: Direct Thiolation of 3-Fluorobenzyl Bromide

A more direct, one-step approach involves the reaction of 3-fluorobenzyl bromide with a sulfur nucleophile, such as sodium hydrosulfide or sodium thiomethoxide. While this method is more direct, it requires careful handling of the odorous sulfur reagents.

Alternative Pathway: From 3-Fluorobenzaldehyde

While less common, this compound can also be synthesized from 3-fluorobenzaldehyde. This typically involves the reduction of the aldehyde to the corresponding alcohol, 3-fluorobenzyl alcohol, followed by conversion to a halide (as in Pathway 1) or another suitable leaving group before introduction of the thiol functionality. Due to the additional steps, this pathway is generally less efficient than those starting from the benzyl bromide.

Experimental Protocols

The following are detailed experimental procedures for the key transformations in the synthesis of this compound.

Protocol 1: Synthesis of this compound from 3-Fluorobenzyl Bromide via Isothiouronium Salt

This procedure is adapted from the general synthesis of benzyl thiols.

Step 1: Synthesis of S-(3-Fluorobenzyl)isothiouronium bromide

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.1 equivalents) in ethanol.

-

To this solution, add 3-fluorobenzyl bromide (1.0 equivalent).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature to allow the S-(3-fluorobenzyl)isothiouronium bromide salt to crystallize.

-

Collect the solid product by vacuum filtration and wash with cold ethanol or diethyl ether. The salt can be used in the next step without further purification.

Step 2: Hydrolysis to this compound

-

Suspend the S-(3-fluorobenzyl)isothiouronium bromide salt in a solution of sodium hydroxide (3.0 equivalents) in water.

-

Heat the mixture to reflux for 2-3 hours. During this time, the thiol will be formed.

-

Cool the reaction mixture to room temperature and carefully acidify with a dilute solution of hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~2-3).

-

The product will separate as an oily layer. Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation to obtain the pure thiol.

Protocol 2: Direct Thiolation of 3-Fluorobenzyl Bromide with Sodium Hydrosulfide

Caution: This reaction should be performed in a well-ventilated fume hood due to the release of hydrogen sulfide gas.

-

In a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, prepare a solution of sodium hydrosulfide (NaSH) (1.1-1.5 equivalents) in ethanol or a mixture of ethanol and water.

-

Under a nitrogen atmosphere, add a solution of 3-fluorobenzyl bromide (1.0 equivalent) in ethanol dropwise to the sodium hydrosulfide solution at room temperature.

-

After the addition is complete, stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-6 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, pour the mixture into water and acidify with dilute hydrochloric acid.

-

Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over an anhydrous drying agent.

-

After removal of the solvent, purify the crude product by vacuum distillation.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3-Fluorobenzyl bromide | C₇H₆BrF | 189.02 | 456-41-7 |

| Thiourea | CH₄N₂S | 76.12 | 62-56-6 |

| Sodium Hydrosulfide | NaSH | 56.06 | 16721-80-5 |

| This compound | C₇H₇FS | 142.19 | 40096-23-9 |

Table 1: Physical and Chemical Properties of Key Compounds

| Reaction Pathway | Starting Material | Key Reagents | Typical Yield | Purity |

| Pathway 1 | 3-Fluorobenzyl bromide | Thiourea, NaOH | 70-85% | >95% (after distillation) |

| Pathway 2 | 3-Fluorobenzyl bromide | Sodium Hydrosulfide | 60-75% | >95% (after distillation) |

Table 2: Comparison of Synthesis Pathways

Spectroscopic Data for this compound

| Proton (¹H) | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| -SH | ~1.7-1.9 | t | ~7-8 |

| -CH₂- | ~3.7-3.8 | d | ~7-8 |

| Aromatic-H | ~6.9-7.3 | m | - |

Table 3: Predicted ¹H NMR Data for this compound in CDCl₃

| Carbon (¹³C) | Chemical Shift (δ ppm) |

| -CH₂- | ~28-30 |

| Aromatic C-F | ~161-164 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-CH₂ | ~141-143 (d, ³JCF ≈ 7 Hz) |

| Aromatic CH | ~113-130 |

Table 4: Predicted ¹³C NMR Data for this compound in CDCl₃

Mandatory Visualization

The following diagrams illustrate the core synthesis pathways.

Caption: Pathway 1: Synthesis via an isothiouronium salt.

Caption: Pathway 2: Direct thiolation with sodium hydrosulfide.

Caption: General experimental workflow for the isothiouronium salt pathway.

In-Depth Technical Guide to (3-Fluorophenyl)methanethiol (CAS Number: 40096-23-9)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physical Properties

(3-Fluorophenyl)methanethiol, also known as 3-fluorobenzyl mercaptan, is an organosulfur compound with the CAS number 40096-23-9. It is characterized by a benzyl ring substituted with a fluorine atom at the meta position and a thiol group attached to the methylene bridge.

Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 40096-23-9 | [1] |

| Molecular Formula | C₇H₇FS | [1] |

| Molecular Weight | 142.19 g/mol | [1] |

| Boiling Point | 177.5 °C at 760 mmHg | |

| Density | 1.13 g/cm³ | |

| Flash Point | 61.2 °C | |

| Refractive Index | 1.544 | |

| Alternate Names | 3-Fluorobenzyl mercaptan, m-fluorobenzyl mercaptan | [1] |

Synthesis and Experimental Protocols

The primary synthetic routes to this compound involve the nucleophilic substitution of a suitable 3-fluorobenzyl halide with a sulfur nucleophile. Common precursors include 3-fluorobenzyl chloride or 3-fluorobenzyl bromide.

Synthesis from 3-Fluorobenzyl Halide and a Hydrosulfide Salt

This method involves the direct reaction of a 3-fluorobenzyl halide with an alkali metal hydrosulfide, such as sodium hydrosulfide (NaSH). The reaction is typically carried out in an aqueous or alcoholic solvent.

Reaction Scheme:

Caption: Synthesis of this compound from 3-Fluorobenzyl Halide.

Experimental Protocol:

A detailed protocol for the synthesis of the unsubstituted benzyl mercaptan provides a representative procedure.[2] This can be adapted for the synthesis of this compound.

-

Materials: 3-fluorobenzyl chloride, sodium hydrosulfide, ethanol, water, hydrochloric acid.

-

Procedure:

-

A solution of sodium hydrosulfide is prepared in a mixture of ethanol and water.

-

3-Fluorobenzyl chloride is added dropwise to the stirred solution of sodium hydrosulfide at a controlled temperature, typically around 50°C.

-

To maintain a hydrogen sulfide atmosphere and drive the reaction to completion, hydrochloric acid can be slowly added to a slight excess of sodium hydrosulfide.[2]

-

The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete (typically when about 90% of the starting material is consumed), the temperature may be increased to around 80°C to ensure full conversion.[2]

-

The reaction mixture is then cooled, and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by vacuum distillation.

Synthesis via Isothiuronium Salt Formation and Hydrolysis

This two-step method involves the reaction of a 3-fluorobenzyl halide with thiourea to form an isothiuronium salt, which is subsequently hydrolyzed under basic conditions to yield the thiol.[3] This method is advantageous as it avoids the direct handling of foul-smelling thiols until the final hydrolysis step.[3]

Reaction Scheme:

Caption: Two-step synthesis of this compound via an isothiuronium salt.

Experimental Protocol:

-

Materials: 3-fluorobenzyl bromide, thiourea, methanol, sodium hydroxide.

-

Step 1: Isothiuronium Salt Formation

-

Equimolar amounts of 3-fluorobenzyl bromide and thiourea are dissolved in a suitable solvent, such as methanol.[3]

-

The mixture is refluxed until the reaction is complete, which can be monitored by TLC. The isothiuronium salt may precipitate from the solution upon cooling.

-

-

Step 2: Hydrolysis

-

The isothiuronium salt is treated with an aqueous solution of a strong base, such as sodium hydroxide.

-

The mixture is heated to effect hydrolysis.

-

After cooling, the reaction mixture is acidified to protonate the thiolate and then extracted with an organic solvent.

-

The organic extract is washed, dried, and concentrated to give the crude thiol.

-

-

Purification: The product can be purified by vacuum distillation.

Analytical Methods

The purity and identity of this compound can be assessed using a variety of standard analytical techniques.

Table 2: Analytical Methods for the Characterization of this compound

| Technique | Purpose | Expected Observations |

| Gas Chromatography (GC) | Purity assessment and reaction monitoring. | A single major peak corresponding to the product. |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. | A molecular ion peak corresponding to the molecular weight of the compound (142.19 g/mol ). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural elucidation. | ¹H NMR: Signals for aromatic protons, a methylene group adjacent to the sulfur, and a thiol proton. ¹³C NMR: Signals for the aromatic carbons, the methylene carbon, and carbons affected by the fluorine substituent. ¹⁹F NMR: A signal characteristic of the fluorine atom on the aromatic ring. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the S-H stretch (thiol), C-H stretches (aromatic and aliphatic), and C-F stretch. |

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological activity, mechanism of action, or involvement in signaling pathways of this compound.

Research on structurally related compounds and derivatives suggests potential areas for investigation:

-

Enzyme Inhibition: Derivatives of other substituted phenyl compounds have been investigated as inhibitors of various enzymes. For example, derivatives of ((3-chlorophenyl)sulfonyl)glycine have been identified as inhibitors of diacylglycerol lipase (DAGL), an enzyme in the endocannabinoid signaling pathway. While not directly related to this compound, this highlights the potential for substituted phenyl compounds to interact with enzymatic targets.

-

Anticancer and Antimicrobial Activity: Studies on fluorophenyl-containing heterocyclic compounds have demonstrated potential anticancer and antimicrobial properties. For instance, certain (4-fluorophenyl)methanone derivatives have been evaluated for their activity against cancer cell lines and various microbes.

-

Kinase Inhibition: N-(3-fluorophenyl) acetamide derivatives have been explored as selective inhibitors of Aurora kinase B, a target in cancer therapy.[4]

It is important to note that these examples are of structurally distinct molecules, and the biological activity of this compound itself remains to be elucidated through dedicated research. The introduction of the fluorobenzylthiol moiety could be a strategy in drug design to modulate properties such as lipophilicity, metabolic stability, and target binding affinity.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Hazard Statements:

-

Harmful if swallowed.[5]

-

Harmful in contact with skin.[5]

-

Causes skin irritation.[5]

-

Causes serious eye irritation.[5]

-

Harmful if inhaled.[5]

-

May cause respiratory irritation.[5]

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[5]

-

Avoid breathing dust, fume, gas, mist, vapors, and spray.[5]

-

In case of contact with skin, wash with plenty of soap and water.[5]

-

In case of contact with eyes, rinse cautiously with water for several minutes.[5]

-

If swallowed, call a poison center or doctor.[5]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. scbt.com [scbt.com]

- 2. US4740623A - Method for preparation of benzyl mercaptan - Google Patents [patents.google.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - High purity | EN [georganics.sk]

The Enhanced Reactivity of Thiol Groups in Fluorinated Aromatic Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the reactivity of the thiol group (-SH) when attached to fluorinated aromatic compounds. The introduction of fluorine atoms onto an aromatic ring dramatically alters its electronic properties, which in turn significantly influences the acidity, nucleophilicity, and overall reactivity of the thiol moiety. Understanding these effects is critical for professionals in drug development and materials science, where fluorinated aromatic thioethers are pivotal structural motifs.

The Profound Electronic Influence of Fluorine

The reactivity of an aromatic thiol is fundamentally governed by the electronic environment of the aromatic ring. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring. This effect is somewhat counteracted by a weaker electron-donating resonance effect (+M). The net result is a significant polarization of the C-F bond and a general depletion of electron density in the aromatic system, making it more susceptible to nucleophilic attack.

A primary consequence of this electron withdrawal is a marked increase in the acidity of the thiol proton. The fluorine substituents stabilize the resulting thiophenolate anion (ArS⁻) by delocalizing the negative charge, thereby lowering the thiol's pKa. A lower pKa means that at a given physiological pH, a higher concentration of the more nucleophilic thiolate anion is present, which has profound implications for reaction kinetics.

Quantitative Data on Thiol Acidity

The acidity of the thiol group, represented by its pKa value, is a critical parameter determining its reactivity. Fluorination of the aromatic ring leads to a predictable decrease in the pKa.

| Compound | Substituent(s) | pKa (in H₂O) |

| Thiophenol | None | 6.62 |

| 4-Fluorothiophenol | 4-F | ~6.0 |

| 4-Chlorothiophenol | 4-Cl | 5.95 |

| 4-Bromothiophenol | 4-Br | 5.85 |

| 4-Nitrothiophenol | 4-NO₂ | 4.55 |

| Pentafluorothiophenol | 2,3,4,5,6-F₅ | 2.68 |

Note: pKa values can vary slightly depending on the solvent and experimental conditions. Data compiled from various sources.[1][2]

Key Reactions and Mechanisms

The enhanced electrophilicity of the fluorinated aromatic ring and the increased acidity of the thiol group drive a range of important chemical transformations.

Nucleophilic Aromatic Substitution (SₙAr)

The hallmark reaction of fluorinated aromatic compounds with thiols is the Nucleophilic Aromatic Substitution (SₙAr). This reaction is exceptionally efficient for highly fluorinated systems, such as hexafluorobenzene and pentafluoropyridine.

The SₙAr mechanism is a two-step addition-elimination process:

-

Addition: The nucleophile (typically the thiolate anion, ArS⁻) attacks the electron-deficient carbon atom bearing a leaving group (often a fluorine atom), breaking the ring's aromaticity and forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3][4]

-

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the aryl thioether product.

A crucial aspect of this reaction is that fluorine, typically a poor leaving group in Sₙ2 reactions, is an excellent leaving group in SₙAr. This is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine strongly stabilizes the negatively charged Meisenheimer intermediate, thus lowering the activation energy of this first step and accelerating the overall reaction.[5][6]

This reaction is particularly valuable for synthesizing poly(aryl thioethers) and for the post-synthetic modification of macromolecules.[5][7] The "para-fluoro-thiol reaction" (PFTR) is a specific application where a thiol displaces a fluorine atom at the para position of a perfluorinated benzene ring.

Experimental Protocols

General Protocol for SₙAr of a Polyfluoroarene with a Thiol

This protocol describes a general procedure for the synthesis of a fluorinated aryl thioether.

Materials:

-

Polyfluoroaromatic compound (e.g., octafluorotoluene) (1.0 eq)

-

Aromatic or aliphatic thiol (1.1 eq)

-

Base (e.g., K₂CO₃, K₃PO₄, or Et₃N) (2.0 eq)[8]

-

Anhydrous solvent (e.g., DMF, DMSO, MeCN)

-

Round-bottom flask, magnetic stirrer, condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the polyfluoroaromatic compound and the anhydrous solvent.

-

Addition of Reagents: Add the base to the solution, followed by the dropwise addition of the thiol.

-

Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C, depending on substrate reactivity) and monitor its progress using Thin Layer Chromatography (TLC) or ¹⁹F-NMR.[8]

-

Work-up: Upon completion, cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired fluorinated aryl thioether.[9]

Protocol for Quantitative Thiol Reactivity Profiling (QTRP)

This workflow provides a method to assess the reactivity of cysteine thiols in a complex biological sample, which can be adapted to study the reactivity of specific fluorinated aromatic thiols.

Procedure Outline:

-

Labeling: The reactive thiolome from a cell or tissue sample is labeled with a thiol-reactive probe, such as 2-iodo-N-(prop-2-yn-1-yl)acetamide (IPM).[10]

-

Digestion: The proteins are digested into tryptic peptides.

-

Tagging: The probe-modified peptides are tagged with isotopically labeled azido-biotin reagents via a click chemistry reaction.[10][11]

-

Enrichment: The biotin-conjugated peptides are captured and enriched using streptavidin beads.[11]

-

Analysis: The captured peptides are released and then identified and quantified by mass spectrometry (MS)-based shotgun proteomics.[10][12]

Logical Framework of Fluorine's Influence

The chemical consequences of fluorination on thiol reactivity can be summarized in a logical progression.

References

- 1. Thiophenol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. preprints.org [preprints.org]

- 9. benchchem.com [benchchem.com]

- 10. A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes | Springer Nature Experiments [experiments.springernature.com]

- 11. Thiol Redox Proteomics: Characterization of Thiol-based Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. osti.gov [osti.gov]

(3-Fluorophenyl)methanethiol: A Versatile Building Block in Modern Research

(3-Fluorophenyl)methanethiol , a sulfur-containing organic compound, is emerging as a significant building block in various scientific domains, particularly in the fields of medicinal chemistry and organic synthesis. Its unique structural features, including the fluorine atom and the reactive thiol group, make it a valuable precursor for the development of novel molecules with diverse biological activities and material properties. This technical guide provides an in-depth overview of the potential applications of this compound, focusing on its role in the synthesis of enzyme inhibitors and as a versatile reactant in organic chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 40096-23-9 | [1] |

| Molecular Formula | C₇H₇FS | [1] |

| Molecular Weight | 142.19 g/mol | [1] |

| Boiling Point | 177.5 °C at 760 mmHg | [2] |

| Density | 1.13 g/cm³ | [2] |

| Flash Point | 61.2 °C | [2] |

| LogP | 2.25550 | [2] |

Applications in Medicinal Chemistry: Inhibition of Aldehyde Dehydrogenase 1A (ALDH1A)

One of the most promising applications of this compound is in the development of inhibitors for Aldehyde Dehydrogenase 1A (ALDH1A), a family of enzymes implicated in cancer cell survival and resistance to chemotherapy. Overexpression of ALDH1A is a hallmark of cancer stem cells, making it a critical target for novel anti-cancer therapies.

Synthesis of ALDH1A Inhibitors

This compound serves as a key nucleophile in the synthesis of potent ALDH1A inhibitors. In a documented synthetic route, it is reacted with a chlorinated pyrimidine derivative to introduce the (3-fluorobenzyl)thio moiety, a critical pharmacophore for enzyme inhibition.

This protocol describes the nucleophilic aromatic substitution reaction where this compound displaces a chlorine atom on the pyrimidine ring.

Materials:

-

1-phenyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

-

This compound

-

n-Butanol

-

Argon gas

Procedure:

-

A mixture of 1-phenyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (288 mg, 1.0 mmol, 1.0 equiv), this compound (0.4 ml, 3.3 mmol), and 3 mL of n-butanol is prepared in a microwave synthesizer tube.

-

The headspace of the tube is purged with Argon gas.

-

The tube is capped and heated to 170 °C in a microwave synthesizer for 48 hours.

-

Upon cooling, a white precipitate forms.

-

The precipitate is collected by filtration and washed with water and hexanes to afford the titled compound.

Yield: 300 mg, 1.04 mmol, 64% yield.

Signaling Pathway of ALDH1A in Chemotherapy Resistance

The inhibition of ALDH1A is a strategic approach to overcome chemotherapy resistance in cancer cells. The following diagram illustrates the role of ALDH1A in this process and the point of intervention by inhibitors synthesized using this compound.

References

The Nucleophilic Substitution Mechanism of (3-Fluorophenyl)methanethiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the nucleophilic substitution mechanism of (3-Fluorophenyl)methanethiol. While direct kinetic studies on this specific compound are not extensively available in the public domain, this document synthesizes information from analogous systems, primarily substituted benzyl halides and thiols, to elucidate the operative mechanistic pathways. The discussion centers on the competition between the SN1 and SN2 mechanisms, the electronic influence of the meta-fluoro substituent as rationalized by Hammett linear free-energy relationships, and the nature of the transition state. This guide also presents a detailed, illustrative experimental protocol for a representative nucleophilic substitution reaction, alongside visualizations of the reaction mechanisms and workflows.

Introduction

This compound is a thiol derivative of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine substituent. Understanding its reactivity, particularly in nucleophilic substitution reactions, is crucial for its application in the synthesis of more complex molecules. Nucleophilic substitution at the benzylic carbon of this compound can, in principle, proceed through either a dissociative (SN1) or an associative (SN2) mechanism. The preferred pathway is dictated by a combination of factors including the nature of the nucleophile, the solvent, and the electronic and steric effects of the substituents on the phenyl ring.

The presence of a fluorine atom at the meta position introduces a significant electronic perturbation to the benzylic system. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs that can participate in resonance, leading to a weaker electron-donating mesomeric effect (+M). The overall electronic influence of the substituent is a key determinant of the reaction mechanism and rate.

Mechanistic Considerations: SN1 vs. SN2 Pathways

The benzylic nature of this compound makes both SN1 and SN2 pathways plausible. Benzylic halides and related compounds are known to react via either mechanism depending on the reaction conditions.[1]

The SN2 Mechanism

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[2] This mechanism is favored by:

-

Strong, unhindered nucleophiles: Potent nucleophiles are required to facilitate the concerted bond-forming and bond-breaking process.

-

Aprotic polar solvents: Solvents like acetone or DMSO can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.[3]

-

Sterically accessible electrophilic center: The backside attack characteristic of the SN2 mechanism is sensitive to steric hindrance.

For this compound, the primary benzylic carbon is not sterically hindered, making the SN2 pathway highly probable, especially with strong nucleophiles.

The SN1 Mechanism

The SN1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process involving the formation of a carbocation intermediate in the rate-determining step, which is then rapidly attacked by the nucleophile.[4] This mechanism is favored by:

-

Weak nucleophiles/protic solvents: Solvents like water or alcohols can stabilize the carbocation intermediate and the leaving group through hydrogen bonding.

-

Substituents that stabilize the carbocation: Electron-donating groups on the aromatic ring can stabilize the positive charge of the benzylic carbocation through resonance and inductive effects.

The stability of the benzylic carbocation is a critical factor. While the phenyl ring itself provides resonance stabilization, the electronic effect of the 3-fluoro substituent must be considered.

Electronic Effect of the 3-Fluoro Substituent: A Hammett Analysis

The Hammett equation, log(k/k₀) = σρ, is a powerful tool for quantifying the effect of meta- and para-substituents on the rates of reactions of benzene derivatives.[3]

-

σ (sigma): The substituent constant, which depends on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

-

ρ (rho): The reaction constant, which reflects the sensitivity of the reaction to electronic effects. A negative ρ value indicates that the reaction is accelerated by electron-donating groups (positive charge buildup in the transition state), while a positive ρ value signifies acceleration by electron-withdrawing groups (negative charge buildup in the transition state).

For a fluorine atom at the meta position, the Hammett substituent constant (σ_meta) is +0.34.[5][6] This positive value indicates that the electron-withdrawing inductive effect (-I) of fluorine outweighs its electron-donating mesomeric effect (+M) at this position.

Kinetic studies of the SN2 reaction of para- and meta-substituted benzylamines with benzyl bromide have shown that the reaction conforms to the Hammett equation.[7] For the reaction of substituted benzyl bromides with various amines, a negative ρ value is typically observed, indicating the development of a partial positive charge on the benzylic carbon in the transition state.[8]

Considering the SN2 reaction of this compound, the electron-withdrawing nature of the meta-fluoro substituent (σ_meta = +0.34) would be expected to slightly destabilize the transition state, which has some carbocationic character. This would lead to a slower reaction rate compared to the unsubstituted benzylthiol.

In the case of a hypothetical SN1 reaction, the meta-fluoro substituent would significantly destabilize the benzylic carbocation intermediate due to its strong inductive electron withdrawal, making this pathway less favorable compared to systems with electron-donating substituents. Computational studies on the stability of substituted benzylic carbocations confirm that electron-withdrawing groups decrease stability.[9][10]

Some nucleophilic substitution reactions of benzyl derivatives exhibit a "curved" or "convex" Hammett plot.[11] This phenomenon is often interpreted as a change in the rate-determining step or a shift in the transition state structure. For electron-donating groups, the reaction may have more SN1 character with a large negative ρ value, while for electron-withdrawing groups, the reaction proceeds via a more "classic" SN2 pathway with a smaller ρ value.

Predicted Mechanism for this compound

Based on the available evidence from analogous systems, the nucleophilic substitution of this compound is most likely to proceed via an SN2 mechanism , particularly with strong to moderate nucleophiles.

Key evidence supporting the SN2 pathway:

-

Primary benzylic substrate: The electrophilic carbon is sterically unhindered.

-

Moderate electronic deactivation: The meta-fluoro substituent is electron-withdrawing, which slightly disfavors the partial positive charge development in the SN2 transition state but would strongly disfavor the full positive charge of an SN1 intermediate.

-

Analogous reactions: Studies on similar benzylic systems, such as substituted benzyl bromides reacting with amines, demonstrate SN2 reactivity that correlates with Hammett constants.[7]

The transition state of the SN2 reaction will be influenced by the meta-fluoro substituent. Computational studies on nucleophilic substitution of benzyl bromides suggest that electron-withdrawing groups lead to a "tighter" transition state where the nucleophile-carbon and carbon-leaving group bonds are shorter.[12]

Data Presentation

Table 1: Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para |

| -H | 0.00 | 0.00 |

| -F | +0.34 | +0.06 |

| -Cl | +0.37 | +0.23 |

| -Br | +0.39 | +0.23 |

| -NO₂ | +0.71 | +0.78 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | +0.12 | -0.27 |

Data sourced from various compilations of Hammett constants.[5][6]

Table 2: Illustrative Reaction Rate Data for the Reaction of para-Substituted Benzyl Bromides with Pyridine in Acetone at 40°C

| Substituent (R) | Relative Rate (k_R / k_H) |

| -H | 1.00 |

| -CH₃ | 1.66 |

| -C₂H₅ | 1.40 |

This data illustrates the rate-enhancing effect of electron-donating groups in a reaction that likely proceeds via an SN2 mechanism.[13] Based on the positive σ_meta value of fluorine, one would predict a relative rate constant of less than 1 for the reaction of (3-Fluorophenyl)methyl bromide under similar conditions.

Experimental Protocols

The following is a detailed, representative protocol for the S-alkylation of a thiol, which can be adapted for the nucleophilic substitution of this compound with an alkyl halide.

Reaction: S-Alkylation of this compound with Benzyl Bromide.

Materials:

-

This compound

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the thiol in anhydrous DMF.

-

Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the suspension vigorously for 30 minutes at room temperature to facilitate the formation of the thiolate anion.

-

Slowly add a solution of benzyl bromide (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture via a syringe.

-

Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure S-benzyl-(3-fluorophenyl)methanethiol.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Caption: Generalized SN2 mechanism for the reaction of a nucleophile with a benzylic thiol.

Caption: Generalized SN1 mechanism showing the formation of a benzylic carbocation.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. ncert.nic.in [ncert.nic.in]

- 5. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 6. Hammett substituent constants [stenutz.eu]

- 7. researchgate.net [researchgate.net]

- 8. ias.ac.in [ias.ac.in]

- 9. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 10. Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. web.viu.ca [web.viu.ca]

- 12. researchgate.net [researchgate.net]

- 13. Chemical Reaction Rate Comparison The reaction shown is between a benzyl.. [askfilo.com]

Spectroscopic Analysis of Fluorinated Benzyl Mercaptans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the characterization of fluorinated benzyl mercaptans. Given the increasing interest in fluorinated compounds in medicinal chemistry and materials science, a thorough understanding of their analytical characterization is paramount. Fluorine's unique properties, such as its high electronegativity and the sensitivity of the ¹⁹F nucleus in Nuclear Magnetic Resonance (NMR) spectroscopy, offer both opportunities and challenges in structural elucidation. This document outlines the application of NMR spectroscopy, mass spectrometry, and vibrational spectroscopy to the analysis of these compounds, complete with detailed experimental protocols and data summaries.

Introduction to Fluorinated Benzyl Mercaptans

Benzyl mercaptan and its derivatives are important intermediates in organic synthesis and have been investigated for their biological activities. The introduction of fluorine atoms into the benzyl ring can significantly alter the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These modifications can lead to enhanced therapeutic potential.[2] Accurate spectroscopic analysis is crucial for confirming the identity, purity, and structure of these synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of fluorinated organic molecules. ¹H, ¹³C, and ¹⁹F NMR are all essential for a complete characterization of fluorinated benzyl mercaptans.

¹H and ¹³C NMR Spectroscopy

In ¹H NMR, the protons of the methylene (-CH₂SH) group and the aromatic ring provide key structural information. The thiol proton (-SH) can sometimes be observed, though its chemical shift and coupling can be variable and dependent on solvent and concentration. The fluorine substitution on the aromatic ring will influence the chemical shifts of the aromatic protons and introduce H-F coupling, which can aid in determining the position of the fluorine atom.

Similarly, in ¹³C NMR, the chemical shifts of the aromatic carbons are significantly affected by the fluorine substituent. The magnitude of the C-F coupling constants (¹JCF, ²JCF, ³JCF) provides valuable information for assigning the carbon signals and confirming the substitution pattern.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it an excellent tool for identifying and quantifying fluorinated compounds.[3] The chemical shift of the fluorine atom is highly sensitive to its electronic environment, allowing for the ready differentiation of isomers.

Table 1: NMR Spectroscopic Data for Benzyl Mercaptan and a Fluorinated Analogue

| Compound | Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) |

| Benzyl Mercaptan | ¹H | 7.45 - 7.06 (m, 5H, Ar-H), 3.70 (d, 2H, CH₂), 1.73 (t, 1H, SH) | J(CH₂,SH) = 7.6 |

| ¹³C | Data not readily available in searched literature | ||

| 3-Fluorobenzyl Alcohol** | ¹³C | Reference data for a related compound | J(C,F-19) = 9.6 Hz |

| 4-Fluorobenzyl Mercaptan | ¹H | Specific data not readily available in searched literature | |

| ¹³C | Specific data not readily available in searched literature | ||

| ¹⁹F | Specific data not readily available in searched literature |

*Note: Specific, experimentally derived and published NMR data for a comprehensive set of fluorinated benzyl mercaptans is sparse in the readily available literature. The data for benzyl mercaptan is from a reference spectrum.[4] Data for related fluorinated benzyl derivatives is provided for general reference.[5]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the fluorinated benzyl mercaptan in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical, as it can influence chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

¹⁹F NMR is highly sensitive, so fewer scans are typically required compared to ¹³C NMR.

-

The spectral width for ¹⁹F NMR can be large, so it should be set appropriately to observe all fluorine signals.

-

-

2D NMR Experiments: For unambiguous assignment of signals, 2D NMR experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) should be performed. For fluorinated compounds, ¹H-¹⁹F and ¹³C-¹⁹F correlation experiments can also be highly informative.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phasing, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard for ¹⁹F.

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of fluorinated benzyl mercaptans. Electron Ionization (EI) is a common method for volatile compounds, providing a characteristic fragmentation pattern that serves as a molecular fingerprint.

Fragmentation Patterns

The fragmentation of benzyl mercaptans in EI-MS is expected to show characteristic losses. The molecular ion peak (M⁺) should be observable. A prominent peak is often the tropylium ion (m/z 91) formed by rearrangement and loss of the -SH group from the benzyl moiety. In fluorinated analogues, the corresponding fluorinated tropylium ion (e.g., m/z 109 for a monofluorinated derivative) would be expected. Other common fragmentation pathways include the loss of a hydrogen atom (M-1), the SH radical (M-33), and cleavage of the C-S bond.

Table 2: Mass Spectrometry Data for Benzyl Mercaptan and Fluorinated Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) and Relative Abundance (%) |

| Benzyl Mercaptan | C₇H₈S | 124.21 | 124 (M⁺, 30.4), 91 (100), 65 (14.7), 45 (13.0), 39 (11.5) |

| 2-Fluorobenzyl Mercaptan | C₇H₇FS | 142.19 | Specific data available in NIST WebBook[6] |

| 3-(Trifluoromethyl)benzyl Mercaptan | C₈H₇F₃S | 192.20 | Specific data available in NIST WebBook[7] |

| 4-Fluorobenzyl Mercaptan | C₇H₇FS | 142.19 | Specific data not readily available in searched literature |

Note: The mass spectrum for benzyl mercaptan is well-documented.[8] For specific fluorinated analogues, the NIST Chemistry WebBook is a primary resource for EI mass spectra.[6][7]

Experimental Protocol for GC-MS

For volatile compounds like fluorinated benzyl mercaptans, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an EI source.

-

Gas Chromatography:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Injection: Inject 1 µL of the sample solution into the GC inlet, typically in split mode to avoid overloading the column.

-

Temperature Program: Start with an initial oven temperature of around 50-70°C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-20°C/min to a final temperature of 250-280°C.

-

-

Mass Spectrometry:

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Range: Scan a mass range of m/z 35-400 to detect the molecular ion and key fragments.

-

-

Data Analysis: Identify the peak corresponding to the fluorinated benzyl mercaptan in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions. Compare the obtained spectrum with library data or predict fragmentation patterns to confirm the structure.

Caption: Experimental workflow for GC-MS analysis.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also provide fingerprint information for compound identification.

Characteristic Vibrational Modes

For fluorinated benzyl mercaptans, key vibrational modes to look for include:

-

S-H stretch: A weak band around 2550-2600 cm⁻¹.

-

C-S stretch: Typically found in the 600-800 cm⁻¹ region.

-

Aromatic C-H stretch: Above 3000 cm⁻¹.

-

Aromatic C=C stretches: In the 1400-1600 cm⁻¹ region.

-

C-F stretch: A strong band typically in the 1000-1400 cm⁻¹ region. The exact position will depend on the substitution pattern on the aromatic ring.

Table 3: Vibrational Spectroscopy Data for Benzyl Mercaptan and Fluorinated Analogues

| Compound | Technique | Key Vibrational Frequencies (cm⁻¹) |

| Benzyl Mercaptan | IR | Specific data available in reference libraries |

| Raman | Specific data available in reference libraries | |

| 2-Fluorobenzyl Mercaptan | IR | Specific data available in NIST WebBook[6] |

| 3-(Trifluoromethyl)benzyl Mercaptan | IR | Specific data available in NIST WebBook[7] |

| Pentafluorobenzyl p-toluenesulfonate** | IR | 1170 and 1360 (S(=O)₂) |

*Note: While general ranges for functional groups are well-established, specific and comprehensive IR and Raman data for various fluorinated benzyl mercaptans require consultation of spectral databases like the NIST WebBook.[6][7] *Data for a related pentafluorobenzyl compound is provided for reference.[3]

Experimental Protocol for Vibrational Spectroscopy

-

Sample Preparation:

-

IR Spectroscopy: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a mull (e.g., Nujol) can be prepared.

-

Raman Spectroscopy: Liquid samples can be analyzed in a glass vial or NMR tube. Solid samples can be analyzed directly.

-

-

Instrumentation:

-

IR: A Fourier Transform Infrared (FTIR) spectrometer is standard.

-

Raman: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

-

-

Data Acquisition:

-

Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

A background spectrum should be collected and subtracted from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands (IR) or scattering peaks (Raman) and assign them to the corresponding vibrational modes of the molecule.

Signaling Pathways and Biological Activity

Currently, there is limited specific information in the published literature regarding the involvement of fluorinated benzyl mercaptans in defined signaling pathways. However, the introduction of fluorine into bioactive molecules is a well-established strategy in drug development to enhance properties such as metabolic stability and binding affinity.[1] It is plausible that fluorinated benzyl mercaptans could be designed as inhibitors of specific enzymes, such as protein tyrosine phosphatases or certain proteases, where the thiol group can interact with active site residues. Further research is needed to explore the specific biological targets and mechanisms of action of this class of compounds.

Conclusion

The spectroscopic analysis of fluorinated benzyl mercaptans relies on a combination of NMR spectroscopy, mass spectrometry, and vibrational spectroscopy. ¹⁹F NMR is a particularly powerful tool for these compounds. While general experimental protocols are well-established, a current limitation is the scarcity of a centralized, publicly available database of comprehensive spectroscopic data for a wide range of these specific molecules. The methodologies and data presented in this guide provide a foundational framework for researchers working with this important class of fluorinated compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 4. Benzyl mercaptan(100-53-8) 1H NMR spectrum [chemicalbook.com]

- 5. 3-Fluorobenzyl alcohol(456-47-3) 13C NMR [m.chemicalbook.com]

- 6. 2-Fluorobenzyl mercaptan [webbook.nist.gov]

- 7. m-Trifluoromethylbenzyl mercaptan [webbook.nist.gov]

- 8. Benzyl mercaptan | C7H8S | CID 7509 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Review of Ortho- and Meta-Fluorinated Thiols in Drug Discovery

Introduction

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of molecular properties.[1][2] The introduction of fluorine can significantly influence a molecule's conformation, pKa, metabolic stability, membrane permeability, and binding affinity.[1][2][3] Among the various fluorinated motifs, ortho- and meta-fluorinated thiols and their derivatives, particularly thiophenols, represent a class of compounds with unique characteristics that are increasingly being exploited by researchers, scientists, and drug development professionals.

The position of the fluorine atom on an aromatic ring relative to the thiol group—ortho or meta—imparts distinct electronic and steric effects, providing a nuanced approach to fine-tuning physicochemical and pharmacological properties. Fluorine's high electronegativity can lower the pKa of the thiol group, increasing its acidity and altering its ionization state at physiological pH. This can have profound implications for drug-receptor interactions and solubility. Furthermore, fluorination is a key strategy to block metabolic "soft spots," enhancing the metabolic stability and pharmacokinetic profile of a drug.[4][5][6][7]

This technical guide provides an in-depth review of the synthesis, properties, and applications of ortho- and meta-fluorinated thiols. It summarizes key quantitative data, details relevant experimental protocols, and visualizes important concepts and workflows to serve as a comprehensive resource for professionals in the field of drug development.

Synthesis of Fluorinated Thiophenols

The synthesis of ortho- and meta-fluorinated thiophenols can be achieved through several methodologies, primarily involving nucleophilic aromatic substitution (SNA_r) or metal-catalyzed cross-coupling reactions.

A common approach involves the reaction of a corresponding fluorinated aryl halide with a sulfur source. For instance, copper-catalyzed reactions of aryl iodides with sulfur powder or sodium sulfide have proven effective for creating a range of substituted aryl thiols, including those with fluoro groups. Another method is the direct lithiation of thiophenolates to introduce substituents at the ortho position.[8]

A generalized workflow for the synthesis of fluorinated thiophenols from fluorinated aryl halides is presented below. This process typically involves the reaction of a starting material like a fluoro-substituted bromo- or iodo-benzene with a sulfur nucleophile, followed by a reduction or acidification step to yield the final thiol product.

Physicochemical Properties

The introduction of fluorine at the ortho or meta position significantly alters the key physicochemical properties of thiols, namely their acidity (pKa) and lipophilicity (logP).

Acidity (pKa)

Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). When placed at the ortho or meta position of a thiophenol, this effect stabilizes the thiolate anion (ArS⁻) formed upon deprotonation. This stabilization lowers the free energy of the conjugate base, thereby increasing the acidity of the thiol and lowering its pKa value. The effect is generally more pronounced from the ortho position due to proximity. Modulating pKa is critical in drug design as it influences the ionization state of the molecule, which affects solubility, receptor binding, and cell permeability.[1][2]

Lipophilicity (logP/logD)

The effect of fluorination on lipophilicity is complex and can be counterintuitive.[9] While highly fluorinated motifs like a trifluoromethyl group (-CF₃) often increase lipophilicity, the substitution of a single hydrogen atom with fluorine can sometimes decrease it, depending on the molecular context.[10][11] Fluoro-arenes, however, are generally considered more lipophilic due to the reduced polarizability of the C-F bond.[12] The change in lipophilicity upon fluorination is a critical parameter in drug design, as it directly impacts absorption, distribution, metabolism, and excretion (ADME) properties.[13][14][15]

Table 1: Physicochemical Properties of Fluorinated Thio-compounds

| Compound Class | Substitution | Property | Value | Reference |

|---|---|---|---|---|

| 2-(Thiofluoroalkyl)pyridines | -SCF₂H | logD ⁷·⁴ | 1.95 | [9] |

| 2-(Thiofluoroalkyl)pyridines | -SCF₃ | logD ⁷·⁴ | 2.13 | [9] |

| Non-fluorinated reference | -SCH₃ | logD ⁷·⁴ | 1.69 | [9] |

| Fluorinated Diketones | Terminal -F | logP (enol form) | Relatively high |[16] |

Note: Data is collated from various studies and experimental conditions may differ.

Reactivity and Applications

Nucleophilic Aromatic Substitution and the Para-Fluoro-Thiol Reaction (PFTR)

Fluorine-substituted aromatic rings are activated towards nucleophilic aromatic substitution (SNA_r). This reactivity is exploited in the para-fluoro-thiol reaction (PFTR), a method for bioconjugation where the fluorine atom of a pentafluorophenyl (PFP) group is selectively displaced by a thiol nucleophile.[17][18][19] This reaction is rapid, mild, and highly selective, making it a valuable tool for modifying peptides and other macromolecules.[19][20] Although the name specifies the para position on a PFP ring, the underlying principle of activating the ring to nucleophilic attack by a thiol applies more broadly to other activated fluoroaromatics.

Modulation of Metabolic Stability

A primary application of fluorination in drug design is to enhance metabolic stability.[3][21] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s.[7] By replacing a hydrogen atom at a known site of metabolic oxidation (a "metabolic soft spot") with a fluorine atom, chemists can block this pathway, often leading to a longer drug half-life and improved pharmacokinetic profile.[4][6][7] However, chemists must be cautious, as inappropriate placement of fluorine can sometimes lead to the formation of toxic metabolites through alternative metabolic pathways.[7]

Experimental Protocols

Providing detailed, reproducible experimental methods is crucial for scientific advancement. Below are representative protocols for the synthesis of a fluorinated thiol derivative and the determination of its lipophilicity, based on methodologies described in the literature.

Protocol 1: Synthesis of Amide-Based Tertiary Fluorinated Thiols

This protocol is adapted from a method for synthesizing novel S-nitrosothiols, where the free thiol is a key intermediate.[22] It involves the nucleophilic ring-opening of a thiolactone with a fluorinated benzylamine.

-

Step 1: Thiolactone Ring Opening. To a solution of gem-dimethyl thiolactone (1.0 eq) in a suitable solvent (e.g., dichloromethane), add the desired ortho- or meta-fluorinated benzylamine (1.0 eq) as the nucleophile.

-

Step 2: Reaction. Stir the mixture at room temperature. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically proceeds to completion within a few hours.

-

Step 3: Work-up and Purification. Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting crude amide-based free thiol intermediate by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Step 4: Characterization. Confirm the structure and purity of the synthesized thiol using standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Determination of Lipophilicity (logD ⁷·⁴) by ¹⁹F NMR

This protocol is based on the ¹⁹F NMR method used for determining the logD of 2-(thiofluoroalkyl)pyridines.[9] It offers a direct way to measure partitioning without the need for traditional shake-flask UV-Vis analysis.

-

Step 1: Sample Preparation. Prepare a stock solution of the fluorinated thiol of interest in 1-octanol. Prepare a separate stock solution of a fluorinated internal standard with a known logD ⁷·⁴ value in the same solvent.

-

Step 2: Partitioning. In an Eppendorf tube, mix a known volume of the sample stock solution, the internal standard stock solution, and phosphate-buffered saline (PBS) at pH 7.4.

-

Step 3: Equilibration. Vortex the mixture vigorously for several minutes to ensure thorough mixing and partitioning of the analytes between the octanol and aqueous layers. Centrifuge the tube to achieve complete phase separation.

-

Step 4: ¹⁹F NMR Analysis. Carefully separate the 1-octanol (top layer) and the aqueous PBS (bottom layer). Transfer each phase to a separate NMR tube. Acquire the ¹⁹F NMR spectrum for each phase.

-

Step 5: Calculation. Determine the integral of the ¹⁹F NMR signal for the compound of interest and the internal standard in both the octanol and aqueous phases. The logD ⁷·⁴ value of the compound can then be calculated using the known logD of the standard and the ratio of the integrals in the two phases.

Table 2: Synthesis and Reactivity of Selected Fluorinated Thiols

| Reaction Type | Starting Materials | Product | Yield | Reference |

|---|---|---|---|---|

| Dithioester Synthesis | Dithiocarboxylic acid, 2,2,2-trifluoroethanol | Fluorinated Dithioester | 78% | [23] |

| Thioamide Synthesis | Fluorinated Dithioester, 9-amino-cinchonidine | 4-styrenylthioamide cinchonidine | 90% | [23] |

| Gold(I) Complexation | [AuCl(XPhos)], Pb(SC₆F₅)₂ | [Au(SC₆F₅)(XPhos)] | 93% | [24] |

| Gold(I) Complexation | [AuCl(XPhos)], Pb(SC₆H₄(CF₃)-2)₂ | [Au(SC₆H₄(CF₃)-2)(XPhos)] | 91% |[24] |

Conclusion

Ortho- and meta-fluorinated thiols are valuable building blocks in drug discovery and medicinal chemistry. The strategic placement of fluorine at these positions provides a powerful handle to modulate critical physicochemical properties, including acidity and lipophilicity, which are essential for optimizing a drug's ADME profile and target engagement. Furthermore, the inherent reactivity of fluoroaromatic systems enables their use in advanced bioconjugation techniques, while the strength of the C-F bond offers a reliable strategy for enhancing metabolic stability. The synthetic protocols and property data summarized in this guide underscore the versatility and growing importance of these compounds. As our understanding of fluorine's subtle effects continues to grow, ortho- and meta-fluorinated thiols will undoubtedly play an even greater role in the design of next-generation therapeutics.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 14. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]

- 16. Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Accessing the Thiol Toolbox: Synthesis and Structure-Activity Studies on Fluoro-Thiol Conjugated Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]